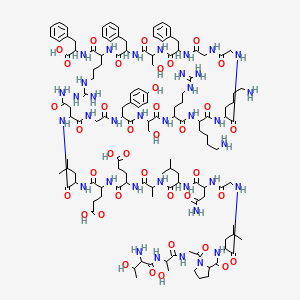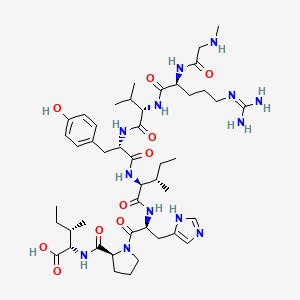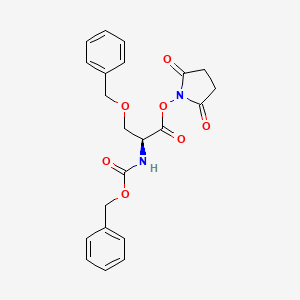
Z-Ser(bzl)-osu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Ser(bzl)-osu: N-(benzyloxycarbonyl)-O-benzyl-L-serine N-hydroxysuccinimide ester , is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a protecting group for the hydroxyl group of serine. This compound is particularly valuable in the field of organic chemistry and biochemistry due to its ability to facilitate the formation of peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ser(bzl)-osu typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected by benzylation, forming O-benzyl-L-serine.
Protection of the Amino Group: The amino group is then protected using benzyloxycarbonyl (Cbz) to form N-(benzyloxycarbonyl)-O-benzyl-L-serine.
Activation with N-Hydroxysuccinimide (NHS): The protected serine is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-serine are subjected to benzylation and Cbz protection.
Efficient Coupling: The coupling reaction with NHS is optimized for high yield and purity, often using automated synthesis equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Z-Ser(bzl)-osu undergoes nucleophilic substitution reactions where the NHS ester is replaced by nucleophiles such as amines, forming peptide bonds.
Deprotection Reactions: The benzyl and Cbz protecting groups can be removed under specific conditions to yield the free serine derivative.
Common Reagents and Conditions:
Nucleophiles: Amines, such as those found in amino acids, are common nucleophiles used in peptide synthesis.
Deprotection Reagents: Hydrogenation (using palladium on carbon) or acidic conditions (trifluoroacetic acid) are used to remove the protecting groups.
Major Products:
Peptides: The primary products formed are peptides, where this compound acts as a building block in the synthesis.
Free Serine Derivatives: After deprotection, free serine derivatives are obtained.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Z-Ser(bzl)-osu is widely used in the synthesis of peptides, which are essential in various biochemical studies and pharmaceutical applications.
Biology:
Protein Engineering: It is used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound are investigated for their therapeutic potential in treating diseases.
Industry:
Biotechnology: It is used in the production of synthetic peptides for industrial applications, including enzyme inhibitors and diagnostic reagents.
Mécanisme D'action
Mechanism: Z-Ser(bzl)-osu facilitates peptide bond formation through the activation of the carboxyl group of serine. The NHS ester is a good leaving group, making the carboxyl group more reactive towards nucleophiles such as amines.
Molecular Targets and Pathways:
Peptide Bond Formation: The primary target is the formation of peptide bonds between amino acids.
Pathways: The compound is involved in the pathways of peptide synthesis and protein engineering.
Comparaison Avec Des Composés Similaires
- N-(benzyloxycarbonyl)-O-benzyl-L-threonine N-hydroxysuccinimide ester
- N-(benzyloxycarbonyl)-O-benzyl-L-tyrosine N-hydroxysuccinimide ester
Uniqueness:
- Hydroxyl Group Protection: Z-Ser(bzl)-osu is unique in its specific protection of the hydroxyl group of serine, making it particularly useful in the synthesis of serine-containing peptides.
- Reactivity: The NHS ester group provides high reactivity, facilitating efficient peptide bond formation.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c25-19-11-12-20(26)24(19)31-21(27)18(15-29-13-16-7-3-1-4-8-16)23-22(28)30-14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,23,28)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENPPJIIQWZISH-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(COCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](COCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
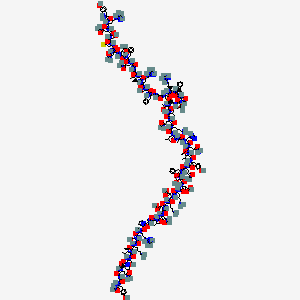

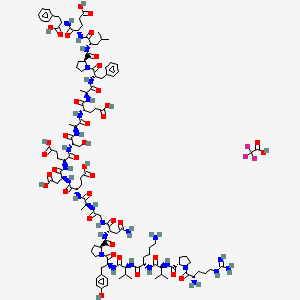
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612769.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B612772.png)
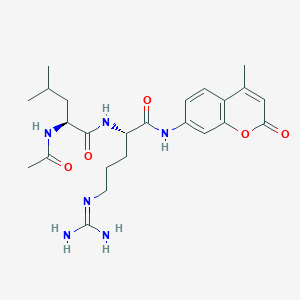
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B612775.png)
![1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B612777.png)
